molecular formula C23H15BrN4O B14932550 N-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)quinoline-4-carboxamide

N-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)quinoline-4-carboxamide

Cat. No.: B14932550
M. Wt: 443.3 g/mol
InChI Key: RLRJIIBYGMOYBN-UHFFFAOYSA-N
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Description

N-(1H-13-BENZODIAZOL-2-YL)-2-(4-BROMOPHENYL)QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-13-BENZODIAZOL-2-YL)-2-(4-BROMOPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Formation of the Benzodiazole Moiety: This step involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Amide Bond Formation: The final step involves coupling the benzodiazole and quinoline derivatives through an amide bond, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the structure, using reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with Pd/C, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for diseases like cancer or infections.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-13-BENZODIAZOL-2-YL)-2-(4-BROMOPHENYL)QUINOLINE-4-CARBOXAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Benzodiazole Derivatives: Such as benzimidazole, known for their antifungal and antiparasitic properties.

Uniqueness

N-(1H-13-BENZODIAZOL-2-YL)-2-(4-BROMOPHENYL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of the quinoline and benzodiazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H15BrN4O

Molecular Weight

443.3 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H15BrN4O/c24-15-11-9-14(10-12-15)21-13-17(16-5-1-2-6-18(16)25-21)22(29)28-23-26-19-7-3-4-8-20(19)27-23/h1-13H,(H2,26,27,28,29)

InChI Key

RLRJIIBYGMOYBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NC4=NC5=CC=CC=C5N4

Origin of Product

United States

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